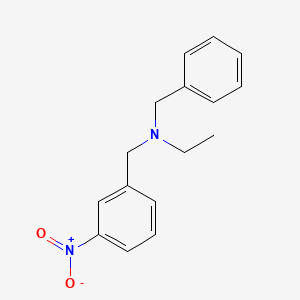
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride, also known as NBHC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that is synthesized by the condensation of 4-nitrobenzaldehyde with hydrazinecarboximidohydrazide in the presence of hydrochloric acid. NBHC has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately to cell death.
Biochemical and physiological effects:
In addition to its cytotoxic activity, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been found to exhibit a range of interesting biochemical and physiological effects. For example, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been shown to induce the formation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to cell death. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition may have implications for the treatment of diseases such as arthritis and cancer.
实验室实验的优点和局限性
One of the advantages of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is its relatively simple synthesis method, which makes it easy to obtain in large quantities. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is also relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride in laboratory experiments. For example, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is highly toxic and must be handled with care. In addition, the mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride. One area of interest is in the development of new cancer treatments based on N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride and related compounds. Researchers are also interested in further exploring the mechanism of action of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride and its effects on various cellular processes. In addition, there may be potential applications for N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride in the treatment of other diseases, such as arthritis and neurodegenerative disorders. Overall, N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is a promising compound that has the potential to make significant contributions to the field of scientific research.
合成方法
The synthesis of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride involves the condensation of 4-nitrobenzaldehyde with hydrazinecarboximidohydrazide in the presence of hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride has been found to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This activity is thought to be due to the ability of N',2-bis(4-nitrobenzylidene)hydrazinecarboximidohydrazide hydrochloride to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4.ClH/c16-15(19-17-9-11-1-5-13(6-2-11)21(23)24)20-18-10-12-3-7-14(8-4-12)22(25)26;/h1-10H,(H3,16,19,20);1H/b17-9-,18-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBRCXQLXQOUOO-DIRHCNHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N/C(=N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])/N)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis[(Z)-(4-nitrophenyl)methylideneamino]guanidine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

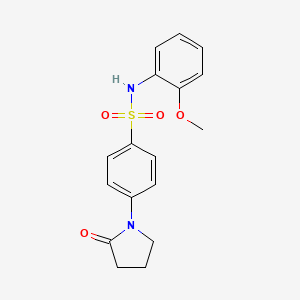
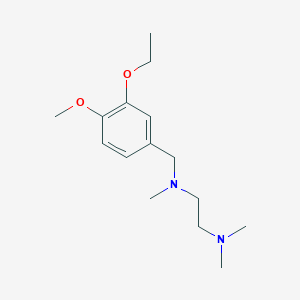
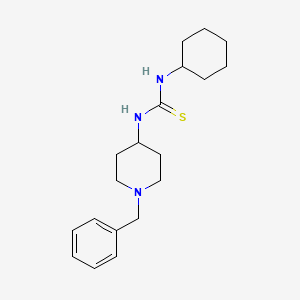
![2-[(2-chloro-6-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5855229.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)
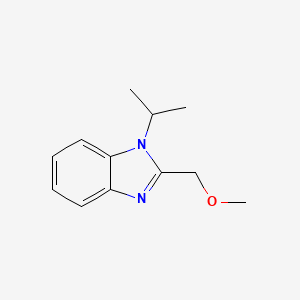

![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)
